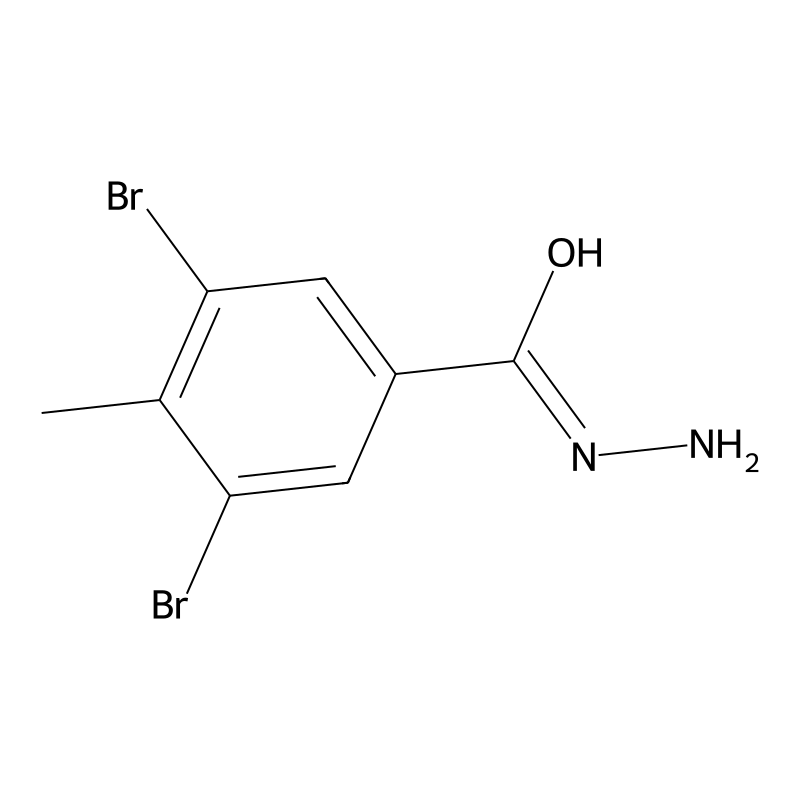

3,5-Dibromo-4-methylbenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,5-Dibromo-4-methylbenzohydrazide is an organic compound characterized by the presence of two bromine atoms at the 3 and 5 positions of a methyl-substituted benzene ring, along with a hydrazide functional group. Its molecular formula is , and it has a molecular weight of approximately 307.97 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features that influence its reactivity and biological activity.

Here are some resources you can use to stay updated on the latest scientific research:

- Chemical Abstracts Service (CAS): This is a comprehensive database of chemical information, including research publications. You can search for specific compounds or keywords related to your area of interest CAS databases: .

- ScienceDirect: This platform provides access to a large collection of scientific journals across various disciplines ScienceDirect: .

- Google Scholar: This is a free search engine specifically designed for scholarly publications Google Scholar: .

3,5-Dibromo-4-methylbenzohydrazide can undergo several chemical transformations:

- Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives, enhancing its utility in synthetic chemistry.

- Reduction: Reduction reactions can convert it into amines or other reduced forms, which may have different biological activities.

- Substitution Reactions: The hydrazide group is prone to nucleophilic substitution reactions, leading to the formation of hydrazones or other derivatives. This reactivity is crucial for developing new compounds with specific properties.

The biological activity of 3,5-dibromo-4-methylbenzohydrazide has been explored in various studies. Compounds with similar structures often exhibit antimicrobial, antifungal, and anticancer properties. The presence of bromine atoms can enhance the compound's interaction with biological targets, potentially increasing its efficacy against pathogens or cancer cells. Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

Several synthetic routes have been developed for the preparation of 3,5-dibromo-4-methylbenzohydrazide:

- Bromination of 4-Methylbenzoic Acid: This method involves the bromination of 4-methylbenzoic acid followed by reaction with hydrazine hydrate. The bromination typically occurs under controlled conditions using bromine in an organic solvent.

- Direct Hydrazinolysis: Another approach includes the direct reaction of 3,5-dibromo-4-methylbenzoic acid with hydrazine hydrate in the presence of a catalyst, such as glacial acetic acid, under reflux conditions.

These methods allow for the efficient synthesis of the compound while maintaining high purity levels.

3,5-Dibromo-4-methylbenzohydrazide has various applications:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development targeting specific diseases.

- Agrochemicals: Its antimicrobial properties could be harnessed in agricultural formulations to protect crops from fungal infections.

- Chemical Intermediates: The compound can be used as an intermediate in organic synthesis for producing more complex molecules.

Studies on the interactions of 3,5-dibromo-4-methylbenzohydrazide with various biological targets are crucial for understanding its mode of action. Research indicates that compounds containing halogens often exhibit enhanced binding affinities to enzymes or receptors due to their ability to form stronger interactions through halogen bonding or π-stacking effects. Further investigation into these interactions will provide valuable insights into optimizing its efficacy and safety profiles.

Several compounds share structural similarities with 3,5-dibromo-4-methylbenzohydrazide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methylbenzohydrazide | Lacks bromine substituents; serves as a simpler analog. | |

| Methyl 3,5-Dibromo-4-methylbenzoate | Contains ester functional group; different reactivity profile. | |

| 4-Bromo-2-methyl-2H-1,2,3-triazole | A heterocyclic compound; distinct biological activity due to triazole ring. |

These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical reactivity and potential applications. The unique combination of bromine atoms and a hydrazide group in 3,5-dibromo-4-methylbenzohydrazide sets it apart from these analogs, making it a compound of interest for further research and development in medicinal chemistry and related fields.